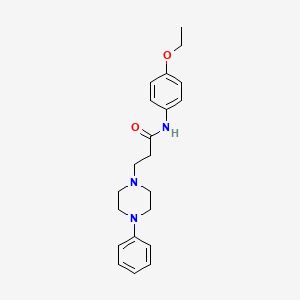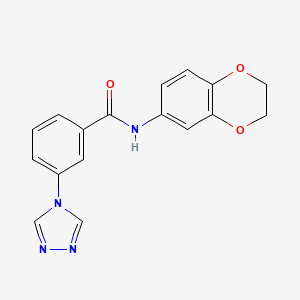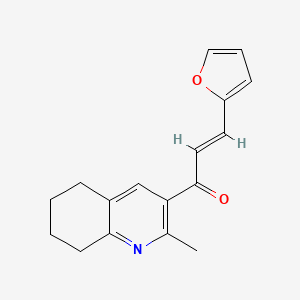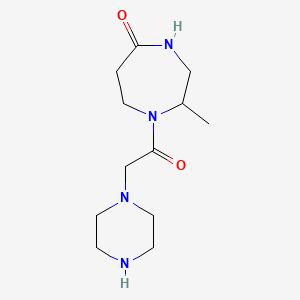![molecular formula C24H25FN2O2 B5359095 1-(2-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-4(1H)-quinolinone](/img/structure/B5359095.png)
1-(2-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-4(1H)-quinolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-4(1H)-quinolinone, also known as FPQ, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. FPQ belongs to the quinolinone class of compounds and has been found to exhibit potent activity against a range of diseases, including cancer, inflammation, and neurodegenerative disorders.
作用机制
The mechanism of action of 1-(2-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-4(1H)-quinolinone is not fully understood, but it is believed to involve the inhibition of various cellular signaling pathways. This compound has been found to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. Additionally, this compound has been found to inhibit the activity of the NF-κB pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, reduce inflammation in animal models of inflammation, and protect against neurodegenerative disorders such as Alzheimer's disease. Additionally, this compound has been found to inhibit the activity of various cellular signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways.
实验室实验的优点和局限性
One advantage of 1-(2-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-4(1H)-quinolinone is its potent activity against a range of diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, this compound has been found to exhibit a favorable safety profile in animal studies. However, one limitation of this compound is that its mechanism of action is not fully understood, which may limit its potential therapeutic applications.
未来方向
There are several future directions for research on 1-(2-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-4(1H)-quinolinone. One area of research is to further elucidate the mechanism of action of this compound, which may provide insights into its potential therapeutic applications. Additionally, further studies are needed to investigate the safety and efficacy of this compound in human clinical trials. Finally, research is needed to investigate the potential of this compound as a therapeutic agent for other diseases, such as autoimmune disorders and infectious diseases.
合成方法
1-(2-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-4(1H)-quinolinone can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis process begins with the preparation of 4-hydroxyquinolinone, which is then reacted with 2-(4-fluorophenyl)ethylamine to form the intermediate product. The intermediate product is then reacted with 1-(2-bromoacetyl)piperidine to produce the final product, this compound.
科学研究应用
1-(2-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-4(1H)-quinolinone has been extensively studied in scientific research for its potential therapeutic applications. It has been found to exhibit potent anti-cancer activity, with studies showing that it can induce apoptosis in cancer cells and inhibit tumor growth. This compound has also been found to exhibit anti-inflammatory activity, with studies showing that it can reduce inflammation in animal models of inflammation. Additionally, this compound has been found to exhibit neuroprotective activity, with studies showing that it can protect against neurodegenerative disorders such as Alzheimer's disease.
属性
IUPAC Name |
1-[2-[3-[2-(4-fluorophenyl)ethyl]piperidin-1-yl]-2-oxoethyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN2O2/c25-20-11-9-18(10-12-20)7-8-19-4-3-14-27(16-19)24(29)17-26-15-13-23(28)21-5-1-2-6-22(21)26/h1-2,5-6,9-13,15,19H,3-4,7-8,14,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZOOIMOJUDGDIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C=CC(=O)C3=CC=CC=C32)CCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~4~-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5359019.png)
![2-(2-chlorophenyl)-4-[(2,4-dimethyl-1H-imidazol-1-yl)methyl]-5-methyl-1,3-oxazole](/img/structure/B5359026.png)
![2-(2,4-dimethylphenoxy)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5359028.png)
![N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5359037.png)
![4-[(cyclohexylamino)sulfonyl]benzamide](/img/structure/B5359053.png)
![7-(3-chloro-4-methylphenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5359056.png)

![4-[4-(2-ethylbutanoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5359079.png)

![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(2-methoxyphenyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5359092.png)
![3-{[4-(2-methylbenzyl)-1-piperazinyl]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5359102.png)


![1-{1-[2-(dimethylamino)ethyl]-3-methyl-4,5,6,7-tetrahydro-1H-indol-2-yl}ethanone hydrochloride](/img/structure/B5359120.png)